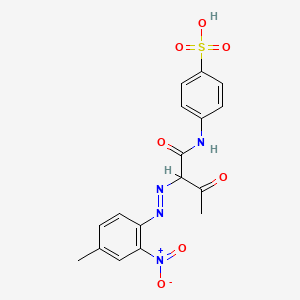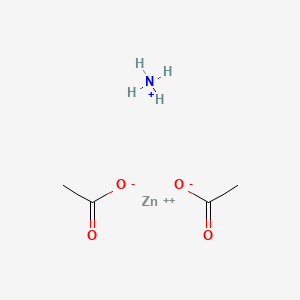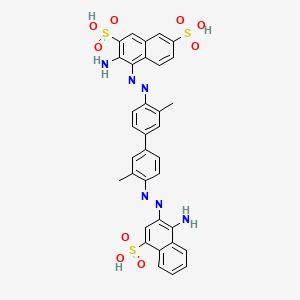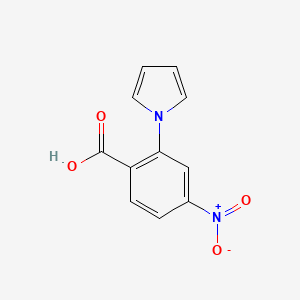
4-Nitro-2-pyrrol-1-ylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)-: is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is known for its unique structure, which includes a benzoic acid moiety substituted with a nitro group and a pyrrole ring. This compound is utilized in various fields, including medicinal chemistry, material science, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- typically involves the condensation of 4-nitrobenzoic acid with pyrrole under specific conditions. One common method includes the use of a copper (II) ferrite catalyst and potassium tert-butylate in N,N-dimethylformamide (DMF) at 155°C for 24 hours under an inert atmosphere . The reaction yields the desired product with a high degree of purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable and safe manufacturing practices.
Análisis De Reacciones Químicas
Types of Reactions: BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Condensation: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Condensation: Dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Reduction of the nitro group: 4-amino-2-(1H-pyrrol-1-yl)benzoic acid.
Substitution on the pyrrole ring: Various halogenated derivatives.
Condensation reactions: Amides and esters of the benzoic acid moiety.
Aplicaciones Científicas De Investigación
BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable and reactive nature.
Mecanismo De Acción
The mechanism of action of BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may inhibit or activate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
4-(1H-Pyrrol-1-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Contains additional methyl groups on the pyrrole ring, affecting its steric and electronic properties.
Uniqueness: BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- is unique due to the presence of both a nitro group and a pyrrole ring, which confer distinct reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
66940-03-2 |
|---|---|
Fórmula molecular |
C11H8N2O4 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
4-nitro-2-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)9-4-3-8(13(16)17)7-10(9)12-5-1-2-6-12/h1-7H,(H,14,15) |
Clave InChI |
NNVIDGFTONEVTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)

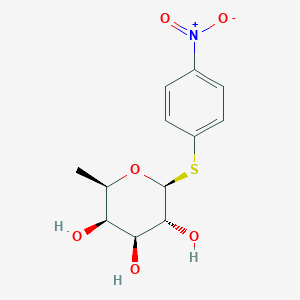
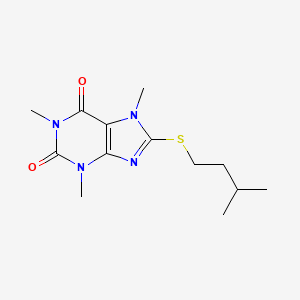
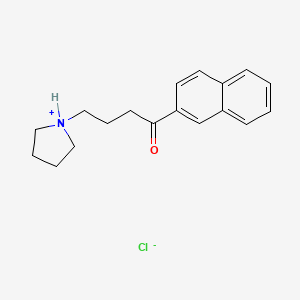
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
